molecular formula C9H11ClN4 B13240718 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride

1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No.: B13240718
M. Wt: 210.66 g/mol
InChI Key: KDYNTLQERSSYIX-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is a triazole derivative featuring a benzyl substituent at the N1 position and an amine group at the C5 position, stabilized as a hydrochloride salt. The 1,2,3-triazole core is renowned for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry, particularly in drug discovery targeting enzymes, receptors, and microbial pathogens . This compound is synthesized via methods such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed Buchwald–Hartwig reactions, which are pivotal for introducing aryl/alkylamine functionalities . Its hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmacological screening .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

3-benzyltriazol-4-amine;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8;/h1-6H,7,10H2;1H

InChI Key

KDYNTLQERSSYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)N.Cl

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is widely used for synthesizing 1,4-disubstituted 1,2,3-triazoles, including benzyl-substituted derivatives.

Procedure:

  • Starting materials: Benzyl azide and terminal alkynes.
  • Catalyst: Copper(I) salts or generated in situ from copper(II) sulfate and sodium ascorbate.
  • Solvent: Typically aqueous or mixed organic solvents.
  • Conditions: Room temperature to mild heating.

Example: The reaction of benzyl azide with appropriate alkynes forms 1-benzyl-1,2,3-triazole derivatives. Subsequent functionalization at the 5-position can be achieved via directed substitution or by using pre-functionalized alkynes or azides.

However, direct synthesis of 5-amino substituted triazoles via CuAAC is limited due to regioselectivity and functional group tolerance issues.

Buchwald–Hartwig Amination of 5-Halo-1,2,3-Triazoles

A more versatile and efficient route to 5-amino substituted 1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride, involves palladium-catalyzed Buchwald–Hartwig amination of 5-halo-1,2,3-triazoles.

Key Features:

  • Starting materials: 5-Halo-1-benzyl-1,2,3-triazoles (e.g., 5-chloro or 5-bromo derivatives).
  • Amination reagent: Ammonia or primary amines.
  • Catalyst: Palladium complexes with N-heterocyclic carbene (NHC) ligands, e.g., (THP-Dipp)Pd(cinn)Cl.
  • Base: Sodium tert-butoxide.
  • Solvent: Dry 1,4-dioxane.
  • Conditions: Heating at 120 °C under inert atmosphere for ~18 hours.

General Procedure:

  • Combine 5-halo-1-benzyl-1,2,3-triazole (0.5 mmol) and amine (1.0 equiv.) in dry 1,4-dioxane (2.5 mL) under argon.
  • Degas the solution with freeze-pump-thaw cycles.
  • Add 2 mol% palladium catalyst and 3 equiv. sodium tert-butoxide.
  • Stir at 120 °C for 18 hours.
  • Workup involves aqueous extraction, drying, and chromatographic purification.
  • Conversion to hydrochloride salt by treatment with HCl in suitable solvent.

Yields: High yields (typically >90%) of 5-amino-1,2,3-triazoles are reported.

One-Pot Azide-Nitrile Cycloaddition/Dimroth Rearrangement

An alternative approach involves a one-pot reaction of azides with nitriles to form 5-amino-1,2,3-triazoles via Dimroth rearrangement.

Advantages:

  • Avoids isolation of intermediates.
  • Mild conditions.
  • Applicable to various substituents.

This method has been used to prepare 5-amino-1,2,3-triazoles but requires optimization for benzyl substitution at N-1.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For selective synthesis of 1,5-disubstituted 1,2,3-triazoles (which includes 1-benzyl-1,2,3-triazol-5-amine), ruthenium catalysts such as Cp*RuCl(COD) are employed.

Procedure:

  • Benzyl azide and phenylacetylene derivatives react in the presence of Cp*RuCl(COD).
  • Solvent: 1,2-dichloroethane (DCE).
  • Temperature: 45 °C.
  • Reaction time: ~30 minutes.

This method yields 1,5-disubstituted triazoles with good regioselectivity and yields.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
CuAAC (Copper(I)-Catalyzed Cycloaddition) Benzyl azide + terminal alkyne Cu(I) salts, room temp to mild heating 70–90 Simple, mild, widely used Limited 5-amino substitution
Buchwald–Hartwig Amination 5-Halo-1-benzyl-1,2,3-triazole + amine Pd-NHC catalyst, NaOtBu, 120 °C, 18 h 90–97 High yield, versatile Requires halo-triazole precursor
One-Pot Azide-Nitrile Cycloaddition Azide + nitrile Mild conditions, one-pot Moderate Avoids intermediate isolation Substrate scope limited
RuAAC (Ruthenium-Catalyzed Cycloaddition) Benzyl azide + alkyne Cp*RuCl(COD), 45 °C, 30 min 70–85 Regioselective 1,5-substitution Catalyst cost, sensitive to sterics

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can have different properties and applications .

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : The benzyl-substituted triazole is synthesized via Pd-catalyzed cross-coupling, enabling precise installation of aromatic groups, whereas simpler analogs (e.g., 1-ethyl derivatives) rely on CuAAC .
  • Triazole Regioisomerism : 1,2,3-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles (e.g., 1-methyl-3-phenyl derivative), influencing hydrogen bonding and bioactivity .
Table 2: Physicochemical and Functional Comparisons
Compound Name Molecular Weight (g/mol) Solubility Reported Bioactivity Reference
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride 229.30 (free base) High (HCl salt) Carbonic anhydrase-II inhibition (predicted)
N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine ~380 (estimated) Moderate (DMSO) Antimicrobial activity
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine hydrochloride 229.30 High (HCl salt) Not reported
1-Ethyl-1H-1,2,3-triazol-5-amine 127.15 Low (free base) Intermediate for polymer synthesis

Key Observations :

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit enhanced aqueous solubility compared to free bases, critical for in vitro assays .
  • Bioactivity: The benzyl group may enhance lipophilicity, improving membrane permeability for enzyme inhibition (e.g., carbonic anhydrase-II) .

Biological Activity

1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

Molecular Formula: C9H10N4·HCl
Molecular Weight: 202.66 g/mol
Structural Features: The compound features a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, which is crucial for its biological activity.

Synthesis

The synthesis of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the following steps:

  • Formation of Triazole Ring: The reaction of benzyl azide with an appropriate alkyne under copper(I) catalysis to form the triazole structure.
  • Hydrochloride Salt Formation: The addition of hydrochloric acid to enhance solubility and stability.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride exhibits notable antimicrobial properties. A study evaluated its effects against various bacterial strains using the broth microdilution method. The results are summarized in Table 1.

Bacterial Strain Concentration (µg/mL) Inhibition (%)
Staphylococcus aureus10050%
Escherichia coli20040%
Salmonella enterica25030%
Shigella dysenteriae30020%

The compound demonstrated selective inhibition against certain strains, suggesting potential for development as an antibacterial agent .

Anticancer Activity

1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride has also been studied for its anticancer properties. Related triazole derivatives have shown significant inhibitory effects on cancer cell growth. For instance, derivatives exhibited IC50 values as low as 46 nM against human breast tumor cells. The mechanism involves interaction with molecular targets such as tubulin, disrupting cancer cell proliferation by inhibiting tubulin polymerization .

Antiviral Activity

A study investigated the inhibitory effects of various triazole derivatives on HIV-1 reverse transcriptase (RT). Compounds derived from 1-benzyl-1H-1,2,3-triazol showed promising results with lower cytotoxicity compared to established antivirals like AZT. Notably, compounds labeled as 2a , 2d , and 2g exhibited significant inhibitory activity against HIV-RT with selectivity indices higher than other known drugs .

The biological activity of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride can be attributed to several mechanisms:

  • Antimicrobial Action: Inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
  • Anticancer Mechanism: Disruption of microtubule dynamics through binding to tubulin.
  • Antiviral Mechanism: Inhibition of viral replication by targeting reverse transcriptase and potentially other viral enzymes.

Case Study 1: Antimicrobial Evaluation

In a controlled study involving various concentrations of the compound against multiple bacterial strains, it was found that increasing concentrations correlated with increased inhibition rates. This supports the potential application in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Efficacy

A series of in vitro tests demonstrated that specific derivatives of the compound significantly inhibited the proliferation of breast cancer cells. Further research is warranted to explore its efficacy in vivo and its potential synergistic effects when combined with existing chemotherapy agents .

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